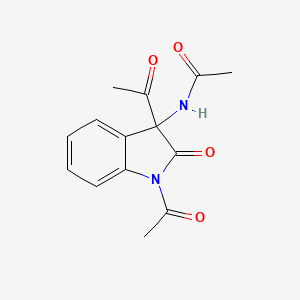

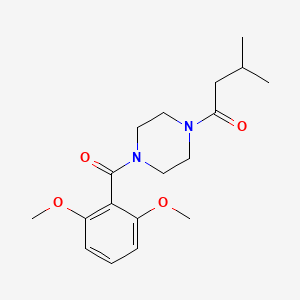

![molecular formula C10H8N2S2 B5546391 2,6-dimethyl[1,3]thiazolo[4,5-f][1,3]benzothiazole](/img/structure/B5546391.png)

2,6-dimethyl[1,3]thiazolo[4,5-f][1,3]benzothiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,6-dimethyl[1,3]thiazolo[4,5-f][1,3]benzothiazole is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. This compound is composed of two fused thiazole rings and a benzene ring, making it a versatile molecule for various chemical and biological purposes.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Benzothiazole derivatives, such as those studied by Hu et al. (2016), have been synthesized and tested for their effectiveness in inhibiting corrosion of carbon steel in acidic environments. These inhibitors offer higher stability and efficiency compared to other benzothiazole family inhibitors, showcasing their potential in protective coatings and industrial applications to prevent metal corrosion. The study also elaborates on the adsorption mechanism, providing a basis for developing more effective corrosion inhibitors (Hu et al., 2016).

Pharmaceutical Research

Derivatives of benzothiazole have been identified for their potential in treating various diseases, including neurodegenerative disorders and inflammation. Nam et al. (2013) discuss the suppression of lipopolysaccharide-induced pro-inflammatory cytokines by 2-amino-1,3-thiazoles, highlighting their therapeutic potential in neuroinflammation-mediated conditions (Nam et al., 2013).

Material Science

The synthesis and photophysical properties of benzo[4,5]thiazolo[3,2-c][1,3,5,2]oxadiazaborinines were explored by Potopnyk et al. (2018), who designed these compounds for potential non-linear optic applications. The study reveals how substituents in the benzothiazole unit influence the photophysical properties, providing insights into designing materials with desired optical characteristics (Potopnyk et al., 2018).

Antimicrobial and Anticancer Activities

Benzothiazole derivatives have shown significant antimicrobial and anticancer activities. Abu‐Hashem and El‐Shazly (2019) synthesized novel triazole, tetrazole, and spirocyclic derivatives with promising antimicrobial activity against various bacteria and fungi, suggesting their potential in developing new antimicrobial agents (Abu‐Hashem & El‐Shazly, 2019). Additionally, compounds exhibiting potent anticancer activity, such as those studied by Waghmare et al. (2013), underscore the role of benzothiazole derivatives in cancer research, particularly in the discovery of new antileukemic agents (Waghmare et al., 2013).

Drug Delivery Systems

The development of novel apoferritin formulations for antitumor benzothiazoles by Breen et al. (2019) represents an innovative approach to overcoming solubility limitations of potent anticancer compounds. This research highlights the potential of protein cages as drug delivery vehicles, enabling the effective use of benzothiazole-based anticancer drugs (Breen et al., 2019).

Eigenschaften

IUPAC Name |

2,6-dimethyl-[1,3]thiazolo[4,5-f][1,3]benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2S2/c1-5-11-7-3-8-10(4-9(7)13-5)14-6(2)12-8/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUPHULZQAIVIGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC3=C(C=C2S1)SC(=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B5546325.png)

![N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5546330.png)

![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5546341.png)

![1-ethyl-N-[3-(1H-imidazol-1-yl)butyl]-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5546347.png)

![2-(2,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5546358.png)

![1-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetyl)-4-piperidinecarboxamide](/img/structure/B5546372.png)

![1-(2-furoyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide](/img/structure/B5546382.png)

![3-{2-[(1-naphthyloxy)acetyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5546395.png)

![1-[(dimethylamino)sulfonyl]-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5546410.png)